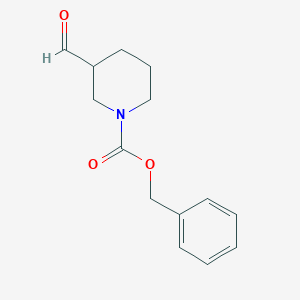

Benzyl 3-formylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGTVOXHDCVOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432552 | |

| Record name | Benzyl 3-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201478-72-0 | |

| Record name | Benzyl 3-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3-formylpiperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical overview of Benzyl 3-formylpiperidine-1-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. We will delve into its core chemical properties, comparative synthesis methodologies, characteristic reactivity, and essential handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize piperidine scaffolds to construct novel therapeutic agents. The insights herein are synthesized from established literature and database resources to ensure scientific integrity and practical applicability.

Introduction: A Versatile Scaffold in Drug Design

The piperidine ring is a privileged scaffold, widely incorporated into the structures of approved pharmaceuticals due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations.[1][2] this compound emerges as a particularly valuable intermediate within this class.[3] Its structure combines three key features:

-

The Piperidine Core: A saturated heterocycle that can improve the solubility and metabolic stability of a parent molecule.

-

The Benzyloxycarbonyl (Cbz or Z) Protecting Group: A robust N-protecting group that deactivates the piperidine nitrogen towards many reagents, preventing side reactions, yet can be reliably removed under standard hydrogenolysis conditions.

-

The C3-Formyl Group: A versatile aldehyde functional handle, primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the facile introduction of molecular diversity.

This combination makes it a cornerstone for synthesizing complex molecules, particularly those targeting neurological disorders where piperidine derivatives have shown significant bioactivity.[3]

Nomenclature and Isomerism

It is critical to distinguish between the different forms of this compound. The C3 position of the piperidine ring is a stereocenter, meaning the compound can exist as a racemic mixture or as individual enantiomers.

-

(S)-enantiomer: (S)-Benzyl 3-formylpiperidine-1-carboxylate (CAS: 405063-39-0)[5]

-

(R)-enantiomer: (R)-Benzyl 3-formylpiperidine-1-carboxylate (CAS: 435275-28-8)[6]

Researchers must also be careful not to confuse it with its constitutional isomer, Benzyl 4 -formylpiperidine-1-carboxylate (CAS: 138163-08-3), which has distinct reactivity and is used in the synthesis of different target molecules.[7][8]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. The data below are compiled from computational predictions and data from closely related analogues.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₇NO₃ | PubChem[3][5] |

| Molecular Weight | 247.29 g/mol | PubChem[3][5] |

| Appearance | Low melting solid; Colorless to yellow solid or liquid | Chem-Impex[3], Sigma-Aldrich[9] |

| XLogP3 | 1.6 | PubChem[5][7] |

| Polar Surface Area | 46.6 Ų | PubChem[5][7] |

| Predicted Boiling Point | 384.5 ± 42.0 °C | ChemicalBook[8] |

| Predicted Density | 1.22 g/mL | ChemicalBook[8] |

Spectroscopic Interpretation

While a dedicated spectrum for the 3-formyl isomer is not publicly available, we can reliably predict its characteristic signals based on data from the 4-formyl isomer and fundamental principles of NMR and MS.[10]

Table 2: Expected Spectroscopic Data

| Technique | Expected Signals and Interpretation |

|---|---|

| ¹H NMR (CDCl₃) | ~9.7 ppm (s, 1H): Aldehyde proton (CHO).7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.~5.1 ppm (s, 2H): Methylene protons of the benzyl group (O-CH₂-Ph).2.8-4.0 ppm (m): Piperidine ring protons, complex multiplet patterns.1.5-2.2 ppm (m): Remaining piperidine ring protons. |

| ¹³C NMR (CDCl₃) | ~202 ppm: Aldehyde carbonyl carbon.~155 ppm: Carbamate carbonyl carbon.136-137 ppm: Quaternary aromatic carbon of the benzyl group.127-129 ppm: Aromatic CH carbons of the benzyl group.~67 ppm: Methylene carbon of the benzyl group (O-CH₂-Ph).40-55 ppm: Piperidine ring carbons. |

| Mass Spec. (ESI) | m/z 248 [M+H]⁺: Protonated molecular ion.m/z 91 [C₇H₇]⁺: Tropylium ion, characteristic fragment of a benzyl group. |

Synthesis Methodologies: A Comparative Analysis

The preparation of this compound is typically achieved via one of two strategic disconnections: oxidation of the corresponding primary alcohol or partial reduction of a carboxylic acid derivative.

Method 1: Oxidation of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

This is the most common and often highest-yielding approach. The oxidation of the primary alcohol precursor, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, can be accomplished using a variety of modern oxidation reagents. DMSO-based oxidations, such as the Swern or Parikh-Doering protocols, are particularly effective due to their mild conditions, which prevent over-oxidation to the carboxylic acid and are compatible with the Cbz protecting group.

Causality Behind the Method: The Swern oxidation utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), forming an electrophilic sulfur species. The alcohol attacks this species, and subsequent deprotonation by a hindered base (like triethylamine) initiates an intramolecular elimination (a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and protonated base. The low reaction temperatures (-78 °C) are crucial to prevent side reactions and decomposition of the activated DMSO species.[8][11]

Step-by-Step Protocol (Swern Oxidation):

-

Dissolve oxalyl chloride (1.3 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add a solution of DMSO (2.6 eq) in anhydrous DCM to the cooled solution. Stir for 15 minutes. Rationale: This forms the reactive electrophilic species.

-

Add a solution of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.[11]

-

Stir the resulting mixture for 30-45 minutes at -78 °C.

-

Add triethylamine (5.0 eq) slowly to the reaction. The mixture may become thick. Allow it to stir for 15 minutes at -78 °C, then warm to room temperature. Rationale: The base facilitates the elimination reaction to form the aldehyde.

-

Quench the reaction by adding water. Separate the organic layer.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Method 2: Partial Reduction of a Carboxylic Acid Derivative

An alternative strategy involves the partial reduction of a more oxidized precursor, such as an ester (e.g., Benzyl 3-(methoxycarbonyl)piperidine-1-carboxylate). Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.

Causality Behind the Method: DIBAL-H is a powerful yet sterically hindered hydride reducing agent. At low temperatures (-78 °C), it coordinates to the ester carbonyl, delivers a single hydride, and forms a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until acidic or aqueous workup. The low temperature is absolutely critical; at higher temperatures, the intermediate is less stable, and a second hydride addition can occur, leading to over-reduction to the primary alcohol.[12]

Step-by-Step Protocol (DIBAL-H Reduction):

-

Dissolve the starting ester (1.0 eq) in anhydrous toluene or DCM and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes, 1.1-1.2 eq) via syringe, keeping the internal temperature below -70 °C.[12]

-

Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS for consumption of the starting material.

-

Quench the reaction by slowly adding methanol at -78 °C, followed by warming to room temperature.[12]

-

Perform a Fieser workup (e.g., addition of Rochelle's salt solution or dilute HCl) to break up the aluminum salts.

-

Filter the resulting suspension, separate the organic layer, and extract the aqueous layer. Combine, dry, and concentrate the organic fractions to obtain the crude aldehyde.

Core Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its aldehyde group. It serves as an electrophilic handle for constructing more complex molecular architectures.

-

Reductive Amination: This is arguably the most powerful application. The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. This two-step, one-pot process is highly efficient for building libraries of substituted piperidines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides provides a reliable method for converting the formyl group into a carbon-carbon double bond, yielding various vinyl-substituted piperidines.

-

Aldol and Related Condensations: As an electrophile, the aldehyde can react with enolates derived from ketones, esters, or other carbonyl compounds to form new carbon-carbon bonds, leading to β-hydroxy carbonyl adducts.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the purity and reactivity of this compound.

Storage and Stability: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Therefore, this compound should be stored under an inert atmosphere (Argon or Nitrogen). For long-term storage, it is recommended to keep it in a freezer at or below -20°C.[8][13] For short-term use, storage in a refrigerator at 2-8°C is acceptable.[3][9] The material is often supplied as a low-melting solid or a viscous oil.[3]

Safety Profile: While a specific safety data sheet (SDS) for the 3-formyl isomer is not widely available, data from the 4-formyl isomer and other related piperidine derivatives can be used to infer its likely hazards.[7][9] It should be handled with appropriate personal protective equipment (PPE).

Table 3: Safety and Handling Profile

| Category | Information | GHS Pictogram |

|---|---|---|

| Hazard Statements | H302: Harmful if swallowed.[7]H315: Causes skin irritation.[9]H318/H319: Causes serious eye damage/irritation.[7][9]H335: May cause respiratory irritation.[9] | GHS07 (Exclamation Mark) |

| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[15]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |

| Handling | Handle in a well-ventilated place, such as a chemical fume hood.[16] Avoid contact with skin and eyes.[16] | |

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined structure, featuring a protected nitrogen and a reactive aldehyde handle, makes it an ideal starting point for the synthesis of diverse and complex piperidine-containing molecules. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, empowers researchers to leverage its full potential in the pursuit of novel chemical entities for drug discovery and beyond.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER | 201478-72-0 [chemicalbook.com]

- 5. (S)-Benzyl 3-formylpiperidine-1-carboxylate | C14H17NO3 | CID 40429397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-Benzyl 3-formylpiperidine-1-carboxylate | C14H17NO3 | CID 40634405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [chemicalbook.com]

- 9. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 1-BOC-3-PIPERIDINECARBOXALDEHYDE | 118156-93-7 [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 [sigmaaldrich.com]

- 14. fishersci.es [fishersci.es]

- 15. Page loading... [wap.guidechem.com]

- 16. echemi.com [echemi.com]

A Technical Guide to Benzyl 3-formylpiperidine-1-carboxylate (CAS: 201478-72-0): A Key Intermediate in Modern Drug Discovery

Executive Summary

Benzyl 3-formylpiperidine-1-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and synthetic chemistry sectors. Its structure, featuring a piperidine core protected by a benzyloxycarbonyl (Cbz or Z) group and functionalized with a reactive aldehyde at the 3-position, makes it an exceptionally versatile intermediate.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, while the aldehyde serves as a crucial handle for introducing molecular diversity.[2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the molecule's core properties, validated synthetic protocols, chemical utility, and critical applications in the synthesis of complex, biologically active molecules.[1]

Core Molecular Profile

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in a research and development setting. This section outlines the essential characteristics of this compound.

Chemical Identity and Structure

The molecule consists of a piperidine ring where the nitrogen is protected as a benzyl carbamate. This Cbz protecting group is advantageous due to its stability under a wide range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenation. The strategic placement of the formyl (aldehyde) group at the C-3 position provides a site for a multitude of chemical transformations.

References

Benzyl 3-formylpiperidine-1-carboxylate molecular weight and formula

An In-depth Technical Guide to Benzyl 3-formylpiperidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key synthetic intermediate in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, grounding all information in established scientific principles and methodologies.

Core Compound Identification and Properties

This compound is a heterocyclic building block valued for its utility in constructing more complex molecular architectures. The presence of a reactive aldehyde group on the piperidine ring, which is itself protected by a benzyl carbamate (Cbz or Z group), makes it a versatile precursor for a wide range of pharmaceutical targets.

The Cbz protecting group is instrumental; it deactivates the piperidine nitrogen, preventing its interference in reactions targeting the aldehyde, yet it can be readily removed under specific conditions (e.g., hydrogenolysis) later in a synthetic sequence. This strategic protection is fundamental to its role as an intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇NO₃ | [1][2] |

| Molecular Weight | 247.29 g/mol | [1][2][3] |

| IUPAC Name | benzyl (3S)-3-formylpiperidine-1-carboxylate | [2] |

| Synonyms | 3-Formyl-piperidine-1-carboxylic acid benzyl ester, 1-N-Z-3-Formylpiperidine, Cbz-3-formylpiperidine | [1][2] |

| CAS Number | 201478-72-0 (racemic), 405063-39-0 ((S)-enantiomer) | [1][2] |

| Appearance | Low melting solid or colorless liquid | [1] |

| Storage Conditions | Store at 0-8°C; for long-term stability, store under an inert atmosphere at -20°C. | [1][4] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through the controlled oxidation of the corresponding primary alcohol, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. This precursor is commercially available or can be synthesized from 3-piperidinemethanol.

The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild, selective oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation are preferred. The protocol below details a synthesis using DMP, a widely trusted method due to its high yields, mild reaction conditions, and compatibility with a variety of functional groups.

Experimental Protocol: Dess-Martin Oxidation

Objective: To synthesize this compound from Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Materials:

-

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

-

Addition of Oxidant: Cool the solution to 0°C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a solution of Na₂S₂O₃. Stir vigorously for 30 minutes until the solution becomes clear. Trustworthiness Note: This step neutralizes the acetic acid byproduct from the DMP and reduces any remaining oxidant, ensuring a clean extraction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in Drug Discovery and Development

The N-benzyl piperidine (N-BP) motif and its derivatives are foundational in modern drug discovery.[5] The piperidine ring is a saturated heterocycle that can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets.[6]

Role as a Versatile Synthetic Intermediate

This compound is a crucial intermediate for synthesizing a wide array of bioactive molecules.[1] Its aldehyde functionality serves as a handle for various chemical transformations, including:

-

Reductive Amination: To introduce substituted amine side chains, forming new C-N bonds.

-

Wittig Reactions: To form alkenes, extending the carbon skeleton.

-

Aldol Condensations: To create α,β-unsaturated systems.

These transformations allow medicinal chemists to systematically modify the core structure to optimize pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5]

Therapeutic Relevance

Piperidine derivatives are integral to drugs targeting the central nervous system (CNS), including treatments for neurological and psychiatric disorders.[1] A prominent example is Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, which features a related N-benzylpiperidine core.[7] The structural motif is frequently used to fine-tune efficacy and physicochemical properties in drug candidates.[5][7] The introduction of chiral piperidine scaffolds can enhance biological activity, improve pharmacokinetics, and reduce toxicity.[6]

Logical Flow from Intermediate to Drug Candidate

Caption: Role of the intermediate in the drug discovery pipeline.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential. While a specific safety data sheet (SDS) may vary by supplier, general precautions for related aldehydes and piperidine derivatives should be followed.

Table 2: Handling and Safety Recommendations

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles (conforming to EN 166), protective gloves, and a lab coat. | [8][9] |

| Ventilation | Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any vapors. | [8] |

| Handling | Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling. | [8][9][10] |

| Storage | Keep the container tightly sealed in a dry, cool, and well-ventilated place. For long-term storage, refrigeration (0-8°C) is recommended. | [1][8] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [9] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice. | [9] |

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, coupled with the strategic placement of a reactive aldehyde and a stable protecting group, provides a reliable and versatile platform for the synthesis of novel piperidine-based therapeutics. Understanding its properties, synthesis, and safe handling is paramount for any research program aiming to leverage this valuable building block in the quest for new medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-Benzyl 3-formylpiperidine-1-carboxylate | C14H17NO3 | CID 40429397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 138163-08-3|Benzyl 4-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.es [fishersci.es]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Synthesis of Benzyl 3-formylpiperidine-1-carboxylate

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of Benzyl 3-formylpiperidine-1-carboxylate, a valuable intermediate in pharmaceutical and organic synthesis.[1] The guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of a reliable three-step synthetic pathway. This route commences with the reduction of a commercially available starting material, followed by N-protection of the piperidine ring, and culminates in the selective oxidation of a primary alcohol to the target aldehyde. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of two prominent oxidation methods—Sworn and Dess-Martin—are presented. This document is designed to be a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a formyl group at the 3-position, combined with a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen, yields this compound. This compound is a versatile building block, enabling further elaboration of the piperidine ring to construct complex molecular architectures with potential therapeutic applications, particularly in the realm of neurological disorders.[1] The formyl group serves as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The Cbz group provides robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet can be readily removed when desired.[2]

This guide delineates a robust and scalable synthetic route, optimized for both laboratory and potential pilot-plant settings. The chosen pathway prioritizes commercially available starting materials, high-yielding reactions, and straightforward purification procedures.

The Synthetic Blueprint: A Three-Step Approach

The synthesis of this compound from a readily available pyridine precursor is strategically divided into three key stages. This multi-step approach ensures high regioselectivity and functional group tolerance, which would be challenging to achieve through direct functionalization of piperidine.

Caption: Overall synthetic workflow for this compound.

Step 1: Reduction of Methyl Nicotinate to 3-Piperidinemethanol

The journey begins with the reduction of the pyridine ring and the ester functionality of methyl nicotinate. A powerful reducing agent is required for this transformation.

Rationale for Reagent Selection

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this step due to its ability to reduce both the aromatic pyridine ring and the ester group to the corresponding saturated amine and primary alcohol, respectively. While other reducing agents could be employed, LiAlH₄ offers high efficiency and typically leads to clean conversion.

Experimental Protocol

Materials:

-

Methyl nicotinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of methyl nicotinate in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The flask is cooled to 0 °C, and the reaction is quenched by the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed thoroughly with THF and ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-piperidinemethanol as a crude oil, which can often be used in the next step without further purification.

Step 2: N-Protection of 3-Piperidinemethanol

With the 3-(hydroxymethyl)piperidine core synthesized, the next critical step is the protection of the secondary amine to prevent unwanted side reactions in the subsequent oxidation step.

The Choice of the Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl (Cbz or Z) group is an ideal protecting group for this synthesis.[2] It is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4][5] The Cbz group is stable to a wide range of reagents, including the oxidizing agents used in the next step, but can be readily removed by catalytic hydrogenation.

Caption: Generalized mechanism of amine protection using Cbz-Cl.

Experimental Protocol

Materials:

-

3-Piperidinemethanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃)

-

Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

-

Brine solution

Procedure:

-

3-Piperidinemethanol is dissolved in DCM.

-

An aqueous solution of sodium bicarbonate or triethylamine (as an organic base) is added, and the mixture is cooled to 0 °C.

-

Benzyl chloroformate is added dropwise, and the reaction is stirred vigorously at 0 °C for 1 hour and then at room temperature for 3-5 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the organic layer is separated (if a biphasic system is used) and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, can be purified by column chromatography on silica gel.

| Parameter | Value |

| Molar Ratio (Amine:Cbz-Cl:Base) | 1 : 1.1 : 1.5 |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Step 3: Oxidation of the Primary Alcohol to an Aldehyde

The final and most delicate step is the selective oxidation of the primary alcohol in Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate to the desired aldehyde, this compound. Two highly effective and mild oxidation methods are presented here: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Method A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[6][7][8][9] It is renowned for its mild conditions and high yields for the synthesis of aldehydes from primary alcohols.[6][10]

Causality and Mechanism: The reaction proceeds via the formation of a chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride.[8] The alcohol then adds to this electrophilic sulfur species, forming an alkoxysulfonium salt.[8] Triethylamine deprotonates the carbon alpha to the oxygen, leading to the formation of the aldehyde, dimethyl sulfide, and triethylammonium chloride via a five-membered ring transition state.[8]

Caption: Simplified workflow of the Swern Oxidation.

Experimental Protocol (Swern Oxidation):

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath).

-

A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate in anhydrous DCM is added dropwise, and stirring is continued for 30 minutes at -78 °C.

-

Triethylamine is added, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.

-

Water is added to quench the reaction, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to achieve a mild and selective oxidation of alcohols to aldehydes or ketones.[11][12] It offers several advantages, including neutral pH, room temperature conditions, and often simpler workups compared to the Swern oxidation.[13]

Causality and Mechanism: The reaction mechanism involves the ligand exchange between the alcohol and an acetate group on the iodine center of the DMP.[14] This is followed by an intramolecular proton transfer from the carbon bearing the hydroxyl group to another acetate ligand, which then leads to the reductive elimination of the iodine(V) species to an iodine(III) species and the formation of the aldehyde.[14][15]

Experimental Protocol (DMP Oxidation):

-

To a solution of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate in anhydrous DCM, Dess-Martin periodinane is added in one portion at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by TLC (typically complete within 1-3 hours).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously until the layers are clear.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo, and the residue is purified by column chromatography.

Comparison of Oxidation Methods

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Temperature | Requires cryogenic temperatures (-78 °C).[9] | Typically performed at room temperature.[11][13] |

| Reagents | Uses inexpensive but corrosive and moisture-sensitive reagents (oxalyl chloride). | Uses a more expensive, but stable and easy-to-handle solid reagent (DMP).[13] |

| Byproducts | Produces volatile and malodorous dimethyl sulfide.[8] | Produces non-volatile and odorless iodine-based byproducts. |

| Workup | Can be more complex due to the need to manage byproducts and temperature control. | Generally simpler and faster workup.[13] |

| Scope & Selectivity | Wide functional group tolerance. | Excellent chemoselectivity, tolerating sensitive functional groups.[13] |

Recommendation: For laboratory-scale synthesis where convenience and ease of workup are prioritized, the Dess-Martin oxidation is often preferred. For larger-scale syntheses where cost is a significant factor, the Swern oxidation may be more economical, provided the necessary equipment for low-temperature reactions and proper handling of byproducts are in place.

Conclusion

This guide has detailed a logical and efficient three-step synthesis of this compound. By commencing with the reduction of methyl nicotinate, followed by robust N-protection with a Cbz group, and culminating in a selective oxidation, this pathway provides a reliable method for accessing this key synthetic intermediate. The comparative analysis of Swern and Dess-Martin oxidations offers researchers the flexibility to choose the most suitable method based on their specific laboratory capabilities, scale, and economic considerations. The protocols and insights provided herein are intended to empower scientific professionals to confidently and successfully synthesize this valuable compound for their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Benzyl chloroformate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. benchchem.com [benchchem.com]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. One moment, please... [chemistrysteps.com]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

Introduction: The Imperative of Chirality in Modern Drug Discovery

An In-depth Technical Guide to the Stereoisomers of Benzyl 3-formylpiperidine-1-carboxylate

Topic: (S)-Benzyl 3-formylpiperidine-1-carboxylate vs (R)-enantiomer Audience: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical sciences, the concept of chirality is not merely an academic curiosity but a cornerstone of rational drug design and development.[1][2] Biological systems, from the enzymes that catalyze life's reactions to the receptors that mediate cellular signaling, are inherently chiral.[3] This three-dimensional specificity means that the two enantiomers of a chiral drug molecule, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles within the body.[4] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while its mirror image, the distomer, could be inactive, less potent, or even responsible for adverse effects.[4][5]

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in approved pharmaceuticals, valued for its conformational flexibility and ability to engage in key binding interactions.[6][7][8][9] Introducing a chiral center to this privileged structure, as seen in this compound, creates a versatile building block for synthesizing complex and stereochemically pure active pharmaceutical ingredients (APIs).[10][11] This guide provides a detailed comparative analysis of the (S) and (R)-enantiomers of this key synthetic intermediate, offering insights into their synthesis, separation, analysis, and significance in drug discovery.

Section 1: Core Physicochemical Properties

Enantiomers share identical physical properties such as molecular weight, melting point, and solubility in achiral solvents. Their distinction lies in their interaction with plane-polarized light (optical activity) and their differential interactions with other chiral molecules.

| Property | (S)-Benzyl 3-formylpiperidine-1-carboxylate | (R)-Benzyl 3-formylpiperidine-1-carboxylate | Data Source |

| Molecular Formula | C₁₄H₁₇NO₃ | C₁₄H₁₇NO₃ | [12][13] |

| Molecular Weight | 247.29 g/mol | 247.29 g/mol | [12][13] |

| CAS Number | 405063-39-0 | 435275-28-8 | [12][13] |

| IUPAC Name | benzyl (3S)-3-formylpiperidine-1-carboxylate | benzyl (3R)-3-formylpiperidine-1-carboxylate | [12][13] |

| Predicted XLogP3 | 1.6 | 1.6 | [12] |

| Optical Rotation | Sign and magnitude are equal and opposite to the (R)-enantiomer. | Sign and magnitude are equal and opposite to the (S)-enantiomer. | Foundational Principle |

Section 2: Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure compounds is a critical challenge. The two primary strategies are asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture.

General Synthesis of Racemic this compound

A common and logical route to the racemic aldehyde involves the oxidation of the corresponding alcohol, (±)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. This precursor can be synthesized from commercially available 3-piperidinecarboxylic acid. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen.

Experimental Protocol: Swern Oxidation

This protocol is a standard method for oxidizing primary alcohols to aldehydes under mild conditions, which is crucial for preventing over-oxidation to a carboxylic acid.

-

Reactor Setup: In a three-necked round-bottom flask under an inert nitrogen atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Activator Formation: Slowly add dimethyl sulfoxide (DMSO) (2.2 eq.) to the cooled solution. Stir for 15 minutes. The causality here is the formation of the electrophilic sulfur species, the Cocks-Sorensen reagent, which is the active oxidant.

-

Alcohol Addition: Dissolve (±)-Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

-

Quenching: Add triethylamine (5.0 eq.) to the flask. The base quenches the reaction and neutralizes the generated HCl. Allow the reaction to warm to room temperature.

-

Workup: Add water to the reaction mixture. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic aldehyde.

-

Purification: Purify the crude product via column chromatography on silica gel.

Caption: General synthesis of the racemic aldehyde via Swern oxidation.

Asymmetric Synthesis Approach

To directly obtain a single enantiomer, one must start with a chiral material. For example, the synthesis of (S)-Benzyl 3-formylpiperidine-1-carboxylate can be achieved by oxidizing the corresponding enantiopure alcohol, (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, which is commercially available.[14] This approach avoids the need for chiral separation, making it highly efficient. The protocol would be identical to the Swern oxidation described above, but the starting material would be enantiomerically pure.

Section 3: Chiral Separation and Analysis

When only a racemic mixture is available, or for quality control of an asymmetric synthesis, robust analytical and preparative separation techniques are required.

The Principle of Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating enantiomers.[15] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector, which is immobilized on the stationary phase (the Chiral Stationary Phase, or CSP). According to Dalgliesh's three-point interaction model, effective chiral recognition requires at least three simultaneous points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[16][17] These interactions can include hydrogen bonds, π-π stacking, dipole-dipole, and steric hindrance. The differential stability of these diastereomeric complexes results in different retention times, allowing for separation.

Caption: The three-point interaction model for chiral separation.

Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a robust method for separating the (S) and (R)-enantiomers of this compound.

-

Column Selection (Causality): The choice of CSP is the most critical parameter. For N-protected piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective due to their versatile chiral recognition capabilities.[15]

-

Primary Screening Columns:

-

CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

-

CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

-

-

-

Mobile Phase Selection:

-

Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA). A typical starting gradient is 90:10 (v/v). The alcohol component (IPA) acts as a polar modifier and is crucial for interacting with the CSP and analyte. Adjust the ratio to optimize resolution and retention time.

-

Additives: For amine-containing compounds, peak shape can be poor due to interaction with residual silanols on the silica support. While the Cbz-protected nitrogen is less basic, adding a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can significantly improve peak symmetry.

-

-

Initial Screening:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the benzyl group).

-

Injection: Inject a solution of the racemic standard (approx. 1 mg/mL in mobile phase).

-

-

Method Optimization:

-

Resolution: If co-elution occurs, systematically vary the percentage of the polar modifier (IPA). Decreasing the IPA percentage generally increases retention time and may improve resolution.

-

Efficiency: If peaks are too broad, ensure the system is well-equilibrated. If resolution is very high, the flow rate can be increased to shorten the analysis time.

-

-

Validation: Once baseline separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines. The self-validating nature of this protocol comes from systematically testing and optimizing each parameter based on the observed chromatographic output.

Section 4: Biological Significance and Differential Applications

The (S) and (R) enantiomers of this compound are not typically APIs themselves but are valuable chiral building blocks.[11] Their importance lies in their use for the stereospecific synthesis of more complex drug candidates, where the final molecule's stereochemistry is dictated by this starting material.

The piperidine ring is a core component of numerous CNS-active drugs, including acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease, such as Donepezil.[18][19] Research has shown that derivatives of 1-benzylpiperidine are potent AChE inhibitors.[18][20]

The critical insight is that the biological target, the active site of the AChE enzyme, is a precisely shaped chiral pocket. Therefore, a drug molecule synthesized from the (S)-enantiomer will present its functional groups in a completely different spatial orientation than one synthesized from the (R)-enantiomer. This will lead to a significant difference in binding affinity and, consequently, inhibitory potency.[1][10]

Caption: Differential binding of enantiomers to a biological target.

Conclusion

(S)-Benzyl 3-formylpiperidine-1-carboxylate and its (R)-enantiomer are not interchangeable. They are distinct chemical entities whose divergent paths in a biological system underscore the necessity of stereochemical control in drug development. From the synthesis lab to clinical application, the ability to produce and analyze single enantiomers is paramount for developing safer and more effective medicines. This guide has detailed the key considerations for working with these important chiral building blocks, emphasizing the causality behind synthetic choices and the robust, self-validating protocols required for their analytical separation. For any researcher in the pharmaceutical sciences, a thorough understanding of these principles is indispensable.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.de [thieme-connect.de]

- 11. chemimpex.com [chemimpex.com]

- 12. (S)-Benzyl 3-formylpiperidine-1-carboxylate | C14H17NO3 | CID 40429397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (R)-Benzyl 3-formylpiperidine-1-carboxylate | C14H17NO3 | CID 40634405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 17. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Benzyl 3-formylpiperidine-1-carboxylate: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for Benzyl 3-formylpiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of this compound

This compound, also known as N-Cbz-3-formylpiperidine, is a heterocyclic compound of significant interest in medicinal chemistry. The piperidine ring is a common scaffold in many biologically active molecules, and the formyl group at the 3-position provides a reactive handle for further chemical modifications. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom is crucial for modulating the reactivity of the piperidine nitrogen during synthetic transformations. A thorough understanding of its spectroscopic properties is paramount for confirming its identity, purity, and for guiding its use in complex synthetic pathways.

This guide will delve into the expected spectroscopic data for this compound, drawing upon established principles of spectroscopy and comparative data from closely related structures.

Molecular Structure and Spectroscopic Correlation

To facilitate the interpretation of the spectroscopic data, it is essential to first visualize the molecular structure and identify the different types of protons and carbons.

Caption: Molecular structure of this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the chiral center at C3, the protons on the piperidine ring are diastereotopic and will exhibit complex splitting patterns.

The expected ¹H NMR spectrum of this compound in CDCl₃ would show distinct signals corresponding to the aromatic, benzylic, piperidine, and aldehyde protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde H (CHO) | 9.6 - 9.8 | s | 1H |

| Aromatic H's (C₆H₅) | 7.2 - 7.4 | m | 5H |

| Benzylic H's (OCH₂) | 5.1 - 5.2 | s | 2H |

| Piperidine H's (ring) | 1.5 - 4.0 | m | 9H |

Expertise & Experience: The chemical shift of the aldehyde proton is highly characteristic and appears far downfield due to the deshielding effect of the carbonyl group. The benzylic protons appear as a singlet because they are not adjacent to any chiral centers. The piperidine protons will show complex multiplets due to restricted rotation and diastereotopicity. Decoupling experiments would be necessary for precise assignment.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde C (CHO) | 200 - 205 |

| Carbamate C (N-COO) | 155 - 156 |

| Aromatic C's (C₆H₅) | 127 - 137 |

| Benzylic C (OCH₂) | 67 - 68 |

| Piperidine C's (ring) | 20 - 55 |

Expertise & Experience: The two carbonyl carbons (aldehyde and carbamate) are easily identified by their large downfield shifts. The chemical shifts of the piperidine carbons are sensitive to the conformation of the ring.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820, 2720 | Medium |

| C=O stretch (aldehyde) | 1720 - 1740 | Strong |

| C=O stretch (carbamate) | 1690 - 1710 | Strong |

| C-N stretch | 1230 - 1250 | Strong |

| Aromatic C=C stretch | 1600, 1495 | Medium-Weak |

| C-O stretch | 1100 - 1120 | Strong |

Expertise & Experience: The two distinct C=O stretching frequencies for the aldehyde and the carbamate are key diagnostic peaks. The presence of two peaks for the aldehyde C-H stretch (Fermi resonance) is also a characteristic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₁₇NO₃), the expected molecular weight is approximately 247.29 g/mol .[1]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 247

-

Loss of benzyl group ([M-C₇H₇]⁺): m/z = 156

-

Loss of benzyloxy group ([M-C₇H₇O]⁺): m/z = 140

-

Tropylium ion ([C₇H₇]⁺): m/z = 91 (often the base peak)

-

Piperidine ring fragments: Various smaller fragments corresponding to the cleavage of the piperidine ring.

Trustworthiness: The fragmentation pattern can be predicted based on the stability of the resulting carbocations. The formation of the highly stable tropylium cation (m/z 91) is a very common fragmentation pathway for compounds containing a benzyl group.[2]

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 5-second relaxation delay, and 1024-2048 scans. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: A small drop of the neat oil is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragments. Electrospray Ionization (ESI) is a softer technique that often yields a more prominent molecular ion peak.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The spectroscopic data of this compound, as predicted and interpreted in this guide, provides a comprehensive fingerprint for the unambiguous identification and characterization of this important synthetic intermediate. The combination of NMR, IR, and MS techniques allows for the complete elucidation of its molecular structure, ensuring its quality and suitability for downstream applications in pharmaceutical research and development.

References

The Strategic Deployment of Benzyl 3-Formylpiperidine-1-carboxylate in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 3-formylpiperidine-1-carboxylate has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its unique structural features, combining a reactive aldehyde with a protected piperidine ring, provide a strategic entry point for the construction of complex molecular architectures. This guide delves into the synthesis, key chemical transformations, and strategic applications of this valuable intermediate, providing field-proven insights and detailed experimental protocols to empower researchers in the design and execution of novel drug discovery campaigns. We will explore its role in the synthesis of compounds targeting a range of therapeutic areas, with a particular focus on neurological disorders.

Introduction: The Piperidine Scaffold and the Unique Advantages of a C3-Formyl Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for engaging with biological targets. The introduction of a formyl group at the C3 position of the piperidine ring, as seen in this compound, offers several distinct advantages for drug design and development:

-

Versatile Chemical Handle: The aldehyde functionality is a gateway to a multitude of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the facile introduction of diverse side chains and pharmacophoric elements.

-

Chiral Center Introduction: The C3 position is a chiral center, allowing for the synthesis of stereochemically defined molecules. This is crucial for optimizing drug-target interactions and minimizing off-target effects. Both the (S)- and (R)-enantiomers of this compound are commercially available, providing access to either stereochemical outcome.[2][3]

-

Modulation of Physicochemical Properties: The benzyl carbamate protecting group enhances the lipophilicity and stability of the molecule, aiding in its handling and purification during synthesis.[4] This group can be readily removed under standard conditions to reveal the secondary amine, providing another point for diversification or for interaction with the biological target.

This guide will provide a comprehensive overview of the synthesis and utility of this key building block, equipping medicinal chemists with the knowledge to effectively incorporate it into their research programs.

Synthesis of this compound: A Practical Approach

While various methods can be envisioned for the synthesis of this compound, a common and practical approach involves the protection of a commercially available piperidine derivative followed by oxidation or reduction. A representative synthesis is outlined below, starting from 3-piperidinecarboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: N-Protection of 3-Piperidinecarboxylic Acid

-

To a solution of 3-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture with 1M HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid.

Step 2: Reduction of the Carboxylic Acid to the Aldehyde

-

Method A: Reduction to the Alcohol followed by Oxidation

-

Dissolve the 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add borane-tetrahydrofuran complex (BH3·THF) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.

-

Dissolve the alcohol in dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

-

-

Method B: Direct Reduction of an Ester Derivative A related procedure for the 4-formyl isomer involves the reduction of the corresponding ethyl ester using diisobutylaluminum hydride (DIBAL-H) at low temperature.[5] A similar approach can be adapted for the 3-formyl isomer.

-

Esterify 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid using standard methods (e.g., with ethanol and a catalytic amount of sulfuric acid).

-

Dissolve the resulting ethyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate (1.0 eq) in anhydrous toluene under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a solution of DIBAL-H in toluene (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and filter through a pad of celite, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography as described above.

-

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₃ | [2] |

| Molecular Weight | 247.29 g/mol | [2] |

| Appearance | Colorless to pale yellow oil | |

| CAS Number (S-enantiomer) | 405063-39-0 | [2] |

| CAS Number (R-enantiomer) | 435275-28-8 | [3] |

Key Chemical Transformations and Strategic Applications

The aldehyde functionality of this compound is the cornerstone of its utility as a building block. The following sections detail two of the most powerful transformations and provide illustrative experimental protocols.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a robust and widely used method for the formation of C-N bonds. It allows for the introduction of a wide range of primary and secondary amines, providing a straightforward route to diverse libraries of substituted piperidines.

Conceptual Workflow for Reductive Amination

Figure 1: General workflow for the reductive amination of this compound.

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the primary or secondary amine (1.0-1.2 eq).

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents like DCM or DCE are chosen to avoid unwanted reactions with the reducing agent.

-

Acid Catalyst: Acetic acid protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and facilitating the dehydration to the imine.

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, minimizing side reactions.

Wittig Reaction: Constructing Carbon-Carbon Double Bonds

The Wittig reaction provides an excellent method for converting the aldehyde into an alkene, enabling the synthesis of compounds with extended side chains, such as styryl derivatives. This is particularly useful for accessing targets that require a rigidified linker to probe specific binding pockets in a protein.

Conceptual Workflow for the Wittig Reaction

Figure 2: General mechanism of the Wittig reaction with this compound.

Experimental Protocol: General Procedure for the Wittig Reaction

-

Suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C or -78 °C, depending on the base used.

-

Add a strong base, such as n-butyllithium or sodium hydride, dropwise to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

-

Stir the ylide solution at the same temperature for 30-60 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Trustworthiness and Self-Validation:

The progress of both reductive amination and Wittig reactions can be reliably monitored by Thin Layer Chromatography (TLC). The disappearance of the aldehyde starting material (which can be visualized with a stain such as potassium permanganate) and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. Further validation is achieved through standard analytical techniques such as NMR and Mass Spectrometry of the purified product.

Case Study: Application in the Synthesis of Novel Therapeutics

The true value of this compound is demonstrated in its application to the synthesis of novel drug candidates. While specific examples starting directly from this building block are often found within proprietary industrial research, the principles of its application can be illustrated through the synthesis of related structures found in the public domain. For instance, the N-benzylpiperidine motif is a key component of Donepezil, a leading treatment for Alzheimer's disease. The synthesis of Donepezil analogues often involves the elaboration of a piperidine aldehyde.

Table 2: Representative Bioactive Molecules Incorporating the Substituted Piperidine Scaffold

| Compound Class | Therapeutic Target | Rationale for Piperidine Scaffold |

| Acetylcholinesterase Inhibitors | Acetylcholinesterase | The piperidine ring acts as a scaffold to correctly position the benzyl group and other pharmacophoric elements within the active site of the enzyme. |

| GPCR Antagonists | G-Protein Coupled Receptors | The conformational flexibility of the piperidine ring allows for optimal interaction with the transmembrane domains of the receptor. |

| Kinase Inhibitors | Protein Kinases | The piperidine can serve as a non-planar scaffold to orient substituents towards the ATP binding pocket or allosteric sites. |

Conclusion and Future Perspectives

This compound is a powerful and versatile building block that will continue to play a significant role in the future of medicinal chemistry. Its ability to serve as a chiral scaffold for the introduction of diverse chemical functionality through robust and well-understood chemical transformations makes it an invaluable tool for drug discovery. As our understanding of complex biological systems grows, the demand for sophisticated and stereochemically defined small molecules will continue to increase. Building blocks like this compound will be at the forefront of efforts to meet this demand, enabling the synthesis of the next generation of innovative therapeutics.

References

- 1. (S)-Benzyl 3-formylpiperidine-1-carboxylate | C14H17NO3 | CID 40429397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Benzyl 3-formylpiperidine-1-carboxylate | C14H17NO3 | CID 40634405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. prepchem.com [prepchem.com]

- 5. JP2000136183A - Production of n-benzyl-4-formylpiperidine - Google Patents [patents.google.com]

Commercial availability and suppliers of Benzyl 3-formylpiperidine-1-carboxylate

An In-Depth Technical Guide to the Commercial Availability and Sourcing of Benzyl 3-formylpiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document details the compound's chemical identity, its significance in synthetic chemistry, and a practical analysis of its commercial availability. We present a curated list of suppliers, typical product specifications, and a procedural workflow for procurement and quality validation. This guide is intended to serve as a practical resource for sourcing this versatile intermediate, ensuring the integrity and reproducibility of downstream applications.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its three-dimensional structure and ability to engage in crucial interactions with biological targets make it a valuable component in drug design.[1] this compound, specifically, is a highly versatile synthetic intermediate. The presence of a reactive aldehyde group at the 3-position, combined with the N-Cbz (carboxybenzyl) protecting group, allows for a wide array of subsequent chemical transformations. This makes it an essential starting material for creating libraries of novel piperidine derivatives, particularly in the development of therapeutics for neurological disorders.[3] Understanding the commercial landscape for this building block is the first critical step in any research program that relies upon it.

Chemical Identity and Properties

This compound is a chiral molecule, and it is commercially available in both its racemic form and as a specific enantiomer, most commonly the (S)-enantiomer. It is crucial for researchers to select the correct form for their specific stereochemical requirements.

| Property | Value / Description | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-N-Z-3-Formylpiperidine, 1-Z-Piperidine-3-aldehyde, N-Cbz-3-formylpiperidine | [3] |

| Molecular Formula | C₁₄H₁₇NO₃ | [3][4][5] |

| Molecular Weight | 247.29 g/mol | [3][4][5] |

| Appearance | Low melting solid | [3] |

| Storage Conditions | Store at 0-8°C | [3] |

| CAS Numbers | 201478-72-0 (Racemic/Unspecified) 405063-39-0 ((S)-enantiomer) | [3][4][5][6] |

The Cbz protecting group provides stability and modulates solubility, while the aldehyde functionality serves as a handle for reactions such as reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid, thereby enabling the synthesis of diverse molecular architectures.

Commercial Availability and Representative Suppliers

This compound is readily available from a range of chemical suppliers that specialize in building blocks for research and development. Availability typically spans from milligram to gram scale, with options for bulk or custom synthesis upon request. Below is a comparative table of representative suppliers.

| Supplier | Product Name | CAS No. | Purity | Available Pack Sizes |

| Chem-Impex | 3-Formyl-piperidine-1-carboxylic acid benzyl ester | 201478-72-0 | ≥ 95% (HPLC) | Not specified online; inquiry required |

| ChemUniverse | (S)-BENZYL 3-FORMYLPIPERIDINE-1-CARBOXYLATE | 405063-39-0 | 95% | 100MG, 250MG, 1G |

| US Biological Life Sciences | 3-Formyl-piperidine-1-carboxylic acid benzyl ester | 201478-72-0 | Highly Purified | 500mg, 1g, 2g, 5g |

Note: Pricing and lead times are subject to change. It is recommended to contact suppliers directly for current quotations.

Key Applications in Drug Discovery and Synthesis

The primary utility of this compound lies in its role as a versatile intermediate.[3]

-

Synthesis of Piperidine Derivatives: It is a foundational component for building more complex molecules. The aldehyde can be readily converted into amines, alcohols, and other functional groups, facilitating the exploration of structure-activity relationships (SAR).

-